molecular formula C8H5BrN2O2 B3219432 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid CAS No. 1190318-59-2

3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Cat. No.: B3219432
CAS No.: 1190318-59-2
M. Wt: 241.04 g/mol
InChI Key: LGLHTRAKKZHWOV-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (CAS 1190318-59-2) is a high-value chemical building block in medicinal chemistry and drug discovery. This brominated and carboxylated azaindole derivative is a versatile synthon for constructing more complex molecules. The pyrrolopyridine scaffold is a privileged structure in pharmacology, known as a "pyrrolo[3,4-c]pyridine" isomer, and is recognized for its broad spectrum of biological activities . Its molecular structure, featuring both a reactive bromine substituent and a carboxylic acid functional group, allows for parallel synthetic exploration via cross-coupling reactions (such as Suzuki or Buchwald-Hartwig amination) at the bromo-site and amidation or esterification at the carboxylic acid site. Researchers utilize this compound as a critical precursor in developing potential therapeutic agents. The pyrrolopyridine core is integral to the structure of various biologically active alkaloids and several approved drugs, including anticancer agents like Vemurafenib . Derivatives based on this scaffold have demonstrated promising antidiabetic activity by stimulating glucose uptake and acting as aldose reductase inhibitors to prevent secondary complications of diabetes mellitus . Furthermore, its framework is being investigated for applications in antiviral, antimycobacterial, and antitumor research programs . The compound is for research and development use only and must be handled by qualified professionals.

Properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-3-11-6-4(5)1-2-10-7(6)8(12)13/h1-3,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLHTRAKKZHWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid typically involves multi-step procedures. One common method includes the palladium-catalyzed Larock indole synthesis, which is utilized to form the functionalized indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]pyridine unit .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid serves as a core structure in the synthesis of various pharmacologically active molecules. Its derivatives have shown potential in:

  • Anticancer Activity : The compound has been identified as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in cancer cell proliferation and survival. Inhibition of FGFR signaling pathways can lead to reduced tumor growth and metastasis.

Biological Studies

This compound is utilized in studies aimed at understanding biological pathways and mechanisms:

  • Enzyme Inhibition : It has been employed to develop inhibitors for specific enzymes and receptors, particularly those involved in cancer progression.
  • Signal Transduction : Research has indicated its role in modulating signaling pathways that affect cellular communication and response to external stimuli .

Chemical Biology

The compound's ability to interact with various biological targets makes it valuable for exploring:

  • Mechanisms of Action : Ongoing research aims to elucidate how this compound interacts at the molecular level with its targets, contributing to advancements in targeted therapies for cancer and other diseases.

Uniqueness of this compound

This compound is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 7-position. These structural features contribute to its distinct biological activities and make it a valuable scaffold for developing new therapeutic agents.

Inhibition of FGFR Signaling

A series of pyrrolo derivatives were synthesized and evaluated for their ability to inhibit FGFR signaling pathways. One notable compound demonstrated significant inhibitory activity against breast cancer cell lines, leading to reduced migration and invasion capabilities.

Pharmacokinetic Studies

In vivo studies have shown favorable pharmacokinetic profiles for some derivatives, indicating good bioavailability and metabolic stability—critical factors for therapeutic applications.

Mechanism of Action

The mechanism of action of 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s structure allows it to bind to the active sites of these receptors, blocking their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substitutional Variations

The compound’s key analogs differ in the positions of bromine and carboxylic acid substituents, as well as the connectivity of the fused pyrrole-pyridine system. Below is a comparative analysis:

Table 1: Structural Comparison of Brominated Pyrrolopyridine Carboxylic Acids
Compound Name Bromine Position Carboxylic Acid Position Ring System Purity/Yield Key References
3-Bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid 3 7 [2,3-c]pyridine 95%+ purity
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5 2 [2,3-c]pyridine 98% purity
3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid 3 6 [2,3-b]pyridine 97% similarity
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 5 3 [2,3-b]pyridine 97% purity
1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid None 7 [2,3-c]pyridine 95% yield

Physicochemical Properties

  • Electronic Effects : The bromine atom at position 3 in the target compound withdraws electron density, enhancing the electrophilicity of adjacent positions for Suzuki or Buchwald-Hartwig couplings. In contrast, 5-bromo isomers (e.g., 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) exhibit reduced reactivity due to decreased conjugation with the carboxylic acid group .
  • Solubility : The carboxylic acid group improves aqueous solubility compared to ester or amide derivatives (e.g., 6-Bromo-pyrrolo[2,3-b]pyridine-1-carboxylic acid amide in ).

Pharmacological Relevance

  • Target Compound: Used in PARP-1 inhibitor development, where the 7-carboxylic acid moiety acts as a hydrogen-bond donor .
  • Non-brominated analogs (e.g., 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid) serve as precursors for anticancer agents, though lack the bromine’s ability to undergo cross-coupling .

Similarity and Divergence

  • Similarity Scores : Computational analyses rank 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid as the closest analog (97% similarity), differing only in ring connectivity ([2,3-b] vs. [2,3-c]), which alters π-π stacking interactions in protein binding .
  • Divergence : Substituent position drastically impacts bioactivity. For example, 5-bromo derivatives are less effective in PARP-1 inhibition compared to 3-bromo isomers due to suboptimal positioning in the enzyme’s active site .

Biological Activity

3-Bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (CAS Number: 1190318-59-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and other pharmacological effects based on recent studies.

  • Molecular Formula : C10H7BrN2O2
  • Molecular Weight : 241.0415 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of anti-inflammatory effects. The compound's mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory process.

Anti-inflammatory Activity

Numerous studies have investigated the anti-inflammatory properties of this compound and related derivatives. The following table summarizes key findings regarding its inhibitory effects on COX enzymes:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound19.45 ± 0.0731.4 ± 0.12
Celecoxib0.04 ± 0.010.04 ± 0.01

The above data indicates that while this compound demonstrates significant inhibitory activity against COX enzymes, it is less potent than celecoxib, a well-known COX inhibitor .

Structure-Activity Relationships (SAR)

The structure of this compound plays a crucial role in its biological activity. Research has shown that modifications to the pyrrolo ring and the carboxylic acid group can enhance or diminish its pharmacological effects:

  • Substituents on Pyrrole Ring : Variations in substituents can lead to changes in electron density and steric hindrance, affecting binding affinity to COX enzymes.
  • Carboxylic Acid Group : The presence of the carboxylic acid moiety is essential for maintaining inhibitory activity against COX enzymes.

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

  • In Vivo Studies : Animal models have shown that administration of this compound significantly reduces inflammation markers in carrageenan-induced paw edema models.
    • ED50 Values : The effective dose for reducing inflammation was reported at approximately 11.60 μM, comparable to indomethacin (ED50 = 9.17 μM) .
  • Cell Line Studies : In vitro studies using RAW264.7 macrophage cells demonstrated that treatment with this compound resulted in decreased expression levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H NMR (DMSO-d₆) shows distinct signals: δ 12.3 (broad, COOH), δ 8.2–8.5 (pyridine H), δ 6.7–7.1 (pyrrole H) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity (>98%) and detect hydrolyzed byproducts .
  • Mass Spectrometry : HRMS (ESI+) validates molecular ions ([M+H]⁺ at m/z 257.0 for C₈H₅BrN₂O₂) .

How does this compound interact with biological targets such as PARP-1 or kinases, and what structural modifications enhance activity?

Q. Advanced Research Focus

  • PARP-1 Inhibition : The pyrrolopyridine core mimics nicotinamide, enabling competitive binding to the PARP-1 catalytic domain. Bromine at position 3 enhances hydrophobic interactions, while the carboxylic acid at position 7 improves solubility .
  • Kinase Selectivity : Derivatives with 7-carboxamide groups show higher affinity for JAK2 and FLT3 kinases. Substituting bromine with electron-withdrawing groups (e.g., CF₃) improves IC₅₀ values by 10-fold in cellular assays .
    Contradictions :
  • Some studies report reduced activity in polar media due to carboxylic acid ionization, necessitating prodrug strategies (e.g., esterification) .

How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?

Q. Advanced Research Focus

  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations (10 µM vs. 1 mM) significantly impact IC₅₀ values. Standardize protocols using recombinant enzymes .
  • Solubility Effects : Poor aqueous solubility (>50 µM in PBS) may lead to false negatives. Use co-solvents (DMSO ≤1%) or nanoformulations to improve bioavailability .
  • Metabolic Stability : Liver microsome assays (human vs. rodent) reveal species-specific degradation rates, guiding structural optimization (e.g., fluorination at position 5) .

What computational methods are suitable for predicting the binding modes of this compound with therapeutic targets?

Q. Advanced Research Focus

  • Molecular Docking (AutoDock Vina) : The pyrrolopyridine scaffold aligns with ATP-binding pockets in kinases. Bromine and carboxylic acid groups contribute to ΔG values ≤ -8.5 kcal/mol .
  • MD Simulations (GROMACS) : Simulations >100 ns assess stability of ligand-target complexes. Salt bridges between the carboxylic acid and Lys/Arg residues are critical for sustained binding .
  • QSAR Models : Hammett constants (σ) for substituents at position 3 correlate with inhibitory activity (R² = 0.89), guiding rational design .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Basic Research Focus

  • Purification : Large-scale column chromatography is impractical. Switch to acid-base extraction (pH 2–3) or crystallization (ethanol/water) for gram-scale batches .
  • Bromination Side Reactions : Over-bromination at position 1 is mitigated by using NBS instead of Br₂ and maintaining stoichiometry (1.05 equiv) .
  • Storage Stability : The carboxylic acid group is prone to dimerization. Store under inert gas (N₂) at -20°C in amber vials .

How does the compound’s photostability impact its use in long-term biological assays?

Q. Advanced Research Focus

  • UV-Vis Analysis : Degradation under UV light (λ = 254 nm) occurs within 24 hours, forming de-brominated byproducts. Use light-protected plates for assays .
  • Stabilizers : Addition of antioxidants (e.g., ascorbic acid, 0.1 mM) or encapsulation in PLGA nanoparticles reduces photodegradation by 70% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Reactant of Route 2
3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

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